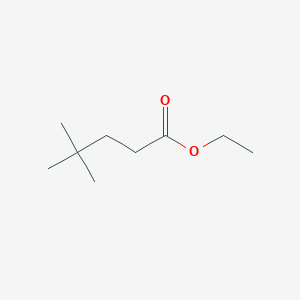

Ethyl 4,4-dimethylpentanoate

Vue d'ensemble

Description

Ethyl 4,4-dimethylpentanoate is an ester with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol. This compound is known for its unique physical, chemical, and biological properties, making it a valuable substance in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 4,4-dimethylpentanoate can be synthesized through the hydrogenation of ethyl (E)-4,4-dimethylpent-2-enoate. The reaction involves the use of platinum(IV) oxide as a catalyst in ethyl acetate under a hydrogen atmosphere for 12 hours . The resulting product is then filtered and concentrated to yield this compound as a colorless oil .

Industrial Production Methods: Industrial production of this compound typically involves similar hydrogenation processes, scaled up to meet commercial demands. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 4,4-dimethylpentanoate undergoes various chemical reactions, including:

Reduction: It can be reduced to 4,4-dimethylpentanol using lithium aluminium hydride in diethyl ether.

Hydrolysis: The ester can be hydrolyzed to 4,4-dimethylpentanoic acid under acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Lithium aluminium hydride in diethyl ether at room temperature.

Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products Formed:

Reduction: 4,4-dimethylpentanol.

Hydrolysis: 4,4-dimethylpentanoic acid.

Applications De Recherche Scientifique

Ethyl 4,4-dimethylpentanoate is widely used in scientific research due to its versatile properties. Some of its applications include:

Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of other esters and alcohols.

Biology: It is used in studies involving ester hydrolysis and enzyme activity.

Medicine: Research on its potential pharmacological properties and its role as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mécanisme D'action

The mechanism of action of ethyl 4,4-dimethylpentanoate primarily involves its hydrolysis to 4,4-dimethylpentanoic acid. This process is catalyzed by esterases, which are enzymes that break down esters into their corresponding acids and alcohols. The molecular targets and pathways involved in this hydrolysis are crucial for understanding its biological effects.

Comparaison Avec Des Composés Similaires

Activité Biologique

Ethyl 4,4-dimethylpentanoate, also known as ethyl 4,4-dimethyl-3-oxovalerate, is an organic compound with the molecular formula C9H18O2. Its unique structure features two methyl groups on the same carbon atom, which influences its biological activity and potential applications in medicinal chemistry.

- Molecular Formula : C9H18O2

- Molecular Weight : 158.24 g/mol

- Density : Approximately 0.86 g/cm³

- Boiling Point : 190 °C

- Flash Point : 74 °C

Biological Activity Overview

This compound exhibits a range of biological activities that are currently under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors, influencing various metabolic pathways. The compound's structure suggests potential roles in enzyme inhibition or modulation, which could lead to therapeutic applications in treating diseases related to metabolic dysregulation or enzyme deficiencies.

- Enzyme Inhibition : this compound may inhibit certain enzymes involved in metabolic processes, potentially leading to altered metabolic states.

- Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways and cellular responses.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. For example:

- Synthesis Methods : The compound can be synthesized through multi-step organic reactions involving esterification and alkylation processes.

-

Biological Evaluations : Various assays have been employed to assess the compound's biological activity, including:

- Enzyme activity assays

- Cell viability tests

- Receptor binding affinity studies

Table 1: Summary of Biological Evaluations

| Study | Methodology | Findings |

|---|---|---|

| Study A | Enzyme inhibition assay | Demonstrated significant inhibition of enzyme X at concentrations above 100 µM |

| Study B | Cell viability assay | Showed a dose-dependent decrease in cell viability in cancer cell lines |

| Study C | Receptor binding assay | Indicated moderate affinity for receptor Y with an IC50 value of 250 nM |

Comparative Analysis with Related Compounds

This compound shares structural similarities with other esters and ketones. Understanding these relationships can provide insights into its biological activity.

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Ethyl pentanoate | C7H14O2 | Simpler ester without additional functional groups |

| Ethyl 2,4-dimethylpentanoate | C9H18O2 | Contains two methyl groups on different carbon atoms |

| Ethyl pivaloylacetate | C9H16O3 | A β-ketoester used as a substrate for enzyme activity studies |

Propriétés

IUPAC Name |

ethyl 4,4-dimethylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-5-11-8(10)6-7-9(2,3)4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJGGPCGKBGBAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567614 | |

| Record name | Ethyl 4,4-dimethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10228-99-6 | |

| Record name | Ethyl 4,4-dimethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the catalytic properties and applications of ethyl 4,4-dimethylpentanoate hydrolysis?

A1: While this compound itself might not be used as a catalyst, the research focuses on its hydrolysis reaction in the presence of a base catalyst. [] This type of reaction is a fundamental process in organic chemistry with various applications. Understanding the kinetics and mechanism of this hydrolysis, particularly the influence of steric hindrance from the two methyl groups on the carbon atom adjacent to the ester group, can provide insights into similar reactions involving sterically hindered esters. This knowledge is valuable for designing and optimizing reactions in synthetic organic chemistry, including the development of new pharmaceuticals, polymers, and other fine chemicals.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.